molecular formula C6H4BrNO2 B110799 5-Bromonicotinic acid CAS No. 20826-04-4

5-Bromonicotinic acid

Cat. No. B110799
CAS RN: 20826-04-4
M. Wt: 202.01 g/mol
InChI Key: FQIUCPGDKPXSLL-UHFFFAOYSA-N
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Description

5-Bromonicotinic acid (5-Brnic) is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It has been used as a versatile ligand in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers due to its ability to bind metal ions through its carboxylate group and potentially through the nitrogen atom of the pyridine ring. The presence of the bromine atom allows for additional interactions, such as halogen bonding, which can influence the structural assembly and properties of the resulting compounds .

Synthesis Analysis

The synthesis of 5-Brnic and its derivatives has been explored in several studies. For instance, novel lanthanide complexes with 5-Brnic were synthesized, revealing different coordination geometries and crystal structures . Additionally, a series of coordination compounds were generated by the hydrothermal method from metal(II) nitrates and 5-Brnic, demonstrating the influence of 5-Brnic in forming diverse metal-organic networks . Furthermore, a deuterium-labeled nicotinic acid was prepared from methyl 5-bromonicotinate through palladium-catalyzed deuterolysis, followed by acid hydrolysis .

Molecular Structure Analysis

The molecular structure of 5-Brnic has been characterized using various spectroscopic techniques and theoretical studies. For example, the crystal structures of 5-Brnic in different solvates were determined using single-crystal and powder X-ray diffraction, revealing the formation of infinite polar chains and centrosymmetric dimers through hydrogen bonding . Additionally, a triphenyltin(IV) complex with 5-Brnic was synthesized and its structure was elucidated by X-ray single-crystal diffraction, showing a trigonal bipyramidal geometry around the tin atoms .

Chemical Reactions Analysis

5-Brnic participates in various chemical reactions due to its reactive sites. It has been used to synthesize a compound with antibacterial activity through a condensation reaction with 4-chlorobenzaldehyde . The bromine atom in 5-Brnic also facilitates the formation of halogen bonds in coordination polymers, contributing to the assembly of supramolecular networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Brnic and its complexes have been extensively studied. The lanthanide complexes of 5-Brnic exhibit strong luminescent emission intensities, indicating the suitability of 5-Brnic for the sensitization of luminescence in these metals . The coordination compounds driven by 5-Brnic show diverse supramolecular architectures and have been studied for their luminescent and magnetic properties . Additionally, metal-organic frameworks based on 5-Brnic have demonstrated multifunctional capabilities, including H2 purification and photoluminescence .

Scientific Research Applications

Antibacterial Activity

5-Bromonicotinic acid has been explored for its antibacterial properties. Wen-hui Li (2009) synthesized a compound from 5-bromonicotinic acid which demonstrated excellent antibacterial activity. The compound, characterized by various methods such as IR spectrum and X-ray single crystal determination, showed a trans configuration and was linked through intermolecular hydrogen bonds, forming layers in its crystal structure (Li, 2009).

Hydrogen Purification

5-Bromonicotinic acid has been utilized in the synthesis of metal-organic frameworks with potential applications in hydrogen purification. Calahorro et al. (2012) synthesized two metal-organic frameworks based on 5-bromonicotinic acid with cadmium and cobalt, revealing properties like intense photoluminescence and antiferromagnetic interaction. These frameworks exhibited capabilities for hydrogen purification, as evidenced by adsorption studies and Monte Carlo simulations (Calahorro et al., 2012).

Photoluminescence and Micromorphology Control

The compound has been involved in the synthesis of organic-inorganic hybrid materials. Wang et al. (2006) described the syntheses of modified 5-bromonicotinic acid and its use in creating hybrid materials with covalent bonds, revealing strong emissions in green, red, or blue due to the intramolecular energy transfer process within these hybrids. The study highlighted the compound's role in controlling micromorphology and enhancing photoluminescence (Wang, Yan, & Zhang, 2006).

Halogen Bonding in Coordination Polymers

5-Bromonicotinic acid has been instrumental in assembling supramolecular networks through halogen bonding in coordination polymers. Gu et al. (2014) generated a series of coordination compounds, demonstrating the compound's versatility as a building block. The tethered bromine atom played a crucial role in reinforcing and extending structures into diverse 3D supramolecular networks through various halogen bonding interactions. This study shed light on the utility of 5-bromonicotinic acid in engineering supramolecular architectures (Gu et al., 2014).

Safety And Hazards

5-Bromonicotinic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Future Directions

5-Bromonicotinic acid has been used in the synthesis of novel multifunctional coordination compounds based on lanthanide ions (Dy, Tb, Yb, and Nd). These materials possess different structures and dimensionalities and show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells . This makes these new compounds excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .

properties

IUPAC Name

5-bromopyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
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InChI Key

FQIUCPGDKPXSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=NC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrNO2
Record name 5-bromonicotinic acid
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DSSTOX Substance ID

DTXSID70174944
Record name 5-Bromonicotinic acid
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Molecular Weight

202.01 g/mol
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Product Name

5-Bromonicotinic acid

CAS RN

20826-04-4
Record name 5-Bromonicotinic acid
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Synthesis routes and methods

Procedure details

The following examples are provided to illustrate the present invention, and should not be construed as limiting thereof. In these examples, all parts and percentages are by weight, unless otherwise noted. Reaction yields are reported in mole percentages. Several commercially available starting materials are used throughout the following examples. 3-Bromopyridine, 2-amino-5-bromopyrimidine, 2-amino-5-bromo-3-nitropyridine, furfurylamine, 4-bromo-1-butene and 4-penten-2-ol were obtained from Aldrich Chemical Company. (R)-(+)-propylene oxide was obtained from Fluka Chemical Company. 5-Bromonicotinic acid was obtained form Acros Organics or Aldrich Chemical Company. 3,5-Dibromopyridine was obtained form Lancaster Synthesis, Inc. or Aldrich Chemical Company. 3-Chloro-5-trifluoromethylpyridine was obtained form Strem Chemicals, Inc. Column chromatography was done using either Merck silica gel 60 (70-230 mesh) or aluminum oxide (activated, neutral, Brockmann I, standard grade, ˜150 mesh). Pressure reactions were done in a heavy wall glass pressure tube (185 mL capacity), with Ace-Thread, and plunger valve available from Ace Glass Inc. Reaction mixtures were typically heated using a high-temperature silicon oil bath, and temperatures refer to those of the oil bath. The following abbreviations are used in the following examples: CHCl3 for chloroform, CH2Cl2 for dichloromethane, CH3OH for methanol, DMF for N,N-dimethylformamide, and EtOAc for ethyl acetate, THF for tetrahydrofuran, and Et3N for triethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
400
Citations
JZ Gu, J Wu, AM Kirillov, DY Lv, Y Tang… - Journal of Solid State …, 2014 - Elsevier
… In this work, six new coordination compounds derived from 5-bromonicotinic acid and optional N-donor ancillary ligands were synthesized and fully characterized. Their structures range …
Number of citations: 19 www.sciencedirect.com
M Miyagi, M Nakao, T Nakazawa, I Kato… - … in mass spectrometry, 1998 - Wiley Online Library
… A 2.27g portion of 1,3-dicyclohexylcarbodiimide and 1.27 g of N-hydroxysuccinimide were added to a solution of 2.02 g of 5-bromonicotinic acid in 25 mL of tetrahydrofuran, and the …
CB Aakeröy, AM Beatty, M Tremayne… - Crystal Growth & …, 2001 - ACS Publications
… 5-bromonicotinic acid ethyl acetate 1, 5-bromonicotinic acid acetonitrile 2, and 5-bromonicotinic acid … ), and of the parent compound 5-bromonicotinic acid 4 (which we have solved from …
Number of citations: 35 pubs.acs.org
S Yi-Shan, Y Bing, C Zhen-Xia - Journal of Solid State Chemistry, 2004 - Elsevier
Five novel lanthanide (Eu 3+ (1), Tb 3+ (2), Sm 3+ (3), Dy 3+ (4) and Gd 3+ (5)) complexes with 5-Bromonicotinic acid (5-Brnic) were synthesized and two of them (Tb 3+ , Sm 3+ ) were …
Number of citations: 67 www.sciencedirect.com
AJ Calahorro, ME López-Viseras, A Salinas-Castillo… - …, 2012 - pubs.rsc.org
Two new metal–organic frameworks based on 5-bromonicotinic acid complexes [Cd(5-BrNic)2]n (1) and [Co(5-BrNic)2(H2O)]n (2) have been synthesized by hydrothermal reactions of …
Number of citations: 14 pubs.rsc.org
C Ruiz, AA García-Valdivia, B Fernández, J Cepeda… - …, 2019 - pubs.rsc.org
… We report the formation of four novel multifunctional coordination compounds based on 5-bromonicotinic acid and different lanthanide(III) ions (Dy, Tb, Yb and Nd), synthesized by …
Number of citations: 7 pubs.rsc.org
SQ Wang, H He - Inorganic Chemistry Communications, 2018 - Elsevier
… In this paper, we have synthesized a related analogous compound, 5-bromonicotinic acid N-oxide (Hbno, see Scheme 1), to assemble with a series of rare-earth M III (Pr, Sm, Nd, Eu, Gd…
Number of citations: 11 www.sciencedirect.com
EA Kuznetsova, TA Voronina, IV Khromova… - Pharmaceutical …, 1989 - Springer
… water to give 4.05 g (90%) of 5-bromonicotinic acid hydrazide, mp 183-1840C. C6HoBrN30. … 5-Bromonicotinic Acid Azide (II). A solution of 4.5 g (0.021 mole) if 5-bromonicotinic acid …
Number of citations: 2 link.springer.com
F Gabor, G Hamilton, F Pittner - Journal of pharmaceutical sciences, 1995 - Elsevier
… with the hydrolysis products 5-bromonicotinic acid and 1 -… (MMD) or 41 mol of 5-bromonicotinic acid (BNA) per mole of BSA … Nicergoline (Figure l), an ester of 5-bromonicotinic acid (BNA…
Number of citations: 14 www.sciencedirect.com
BR Clark - Journal of Labelled Compounds and …, 1976 - Wiley Online Library
… 5-Bromonicotinic acid is available commercially for which reason it was chosen as the starting material for a three step-synthesis of nicotini~-5-~H acid by the reactions in Figure 1. …

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